

1H NMR and 13C NMR spectral analysis of 1-phenoxy-2-propanol

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Compound of Interest

Compound Name: 1-Phenoxy-2-propanol

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Analysis of **1-Phenoxy-2-propanol**

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the atomic framework of a molecule. This guide provides a comprehensive analysis of **1-phenoxy-2-propanol** (CAS No. 770-35-4), a versatile glycol ether used as a solvent, preservative, and synthetic intermediate.^[1] By delving into the nuances of its ^1H and ^{13}C NMR spectra, we aim to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for spectral interpretation.

The narrative that follows is not merely a recitation of data. It is a synthesis of foundational principles and field-proven insights, designed to explain the causality behind the observed spectral phenomena and to establish a self-validating system of analysis.

The Subject Molecule: 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is an organic compound featuring a phenyl ether group and a secondary alcohol. This combination of functional groups creates a distinct electronic environment for each nucleus, resulting in a characteristic and interpretable NMR fingerprint. Understanding its structure is critical for its application in various fields, including cosmetics, pharmaceuticals, and industrial coatings.^[2]

To facilitate our analysis, we will use the following standardized numbering and lettering scheme for the molecule's carbon and hydrogen atoms, respectively.

Caption: Molecular structure of **1-phenoxy-2-propanol** with atom labeling.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol represents a robust methodology for obtaining high-resolution spectra.

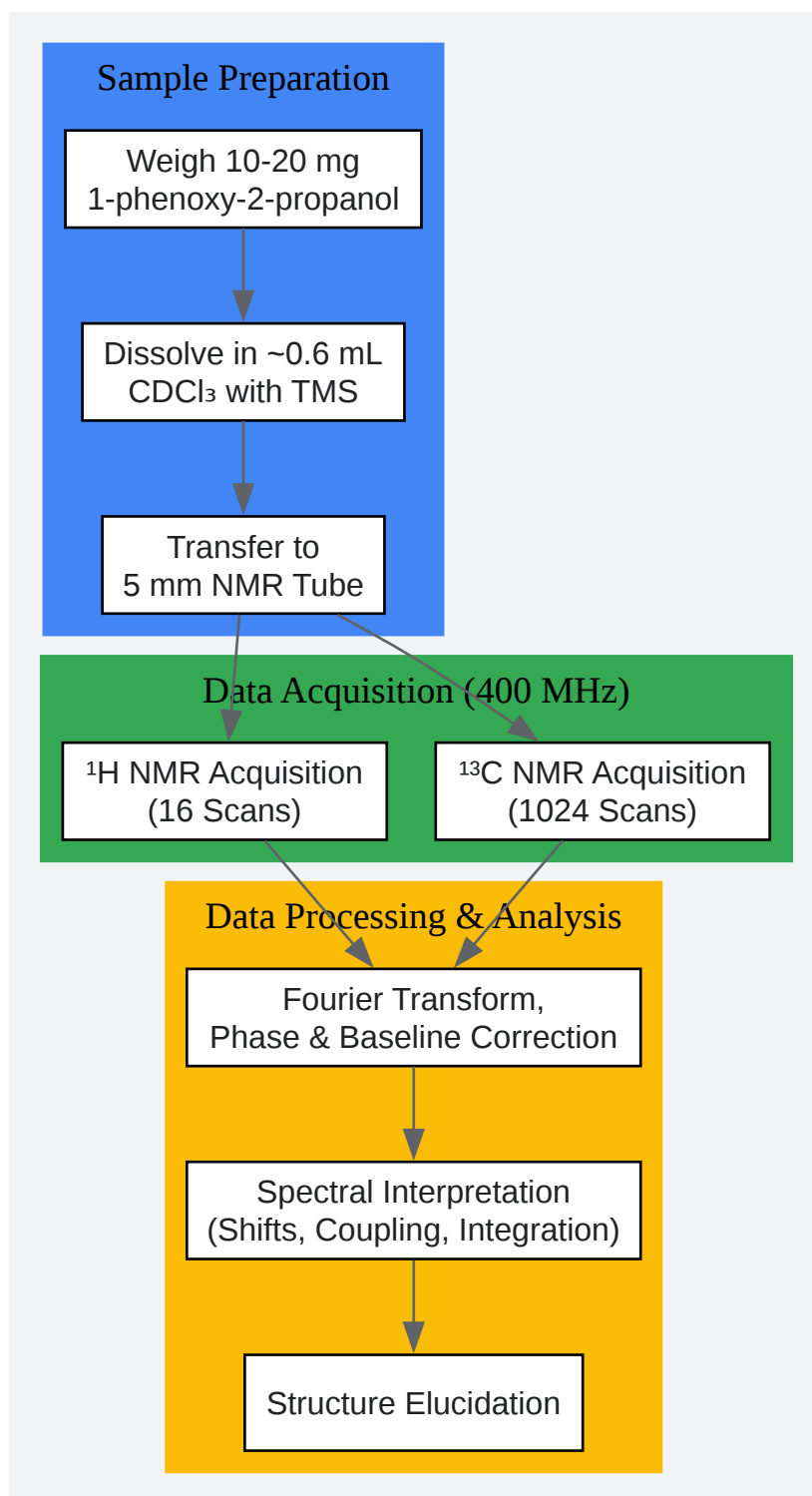
Sample Preparation

- **Analyte Weighing:** Accurately weigh approximately 10-20 mg of **1-phenoxy-2-propanol** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl_3 is chosen for its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak.
- **Dissolution:** Gently vortex or swirl the vial until the sample is fully dissolved.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the pipette.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

- **Spectrometer:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - Number of Scans: 8 to 16 scans.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying analysis and improving the signal-to-noise ratio.
 - Number of Scans: 1024 to 2048 scans, as ^{13}C has a much lower natural abundance than ^1H .
 - Relaxation Delay (d1): 2 seconds.



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Caption: Standardized workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ^1H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity to neighboring protons (spin-spin coupling).

Chemical Shift and Integration

The protons on the carbon adjacent to the ether oxygen (H_α) are expected to be significantly deshielded, appearing downfield in the 3.4-4.5 ppm region.[3][4] The aromatic protons (H_e , H_p , H_a) will reside in their characteristic region of ~6.8-7.3 ppm. The methyl protons (H_c) will be the most shielded of the non-aromatic protons, appearing furthest upfield. The hydroxyl proton (H_o) signal is often broad and its chemical shift is highly variable depending on concentration, solvent, and temperature.[5]

Spin-Spin Coupling and Multiplicity

The splitting pattern (multiplicity) of each signal is governed by the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons.

- Methyl Protons (H_c): These protons are adjacent to the single methine proton (H_β). Therefore, their signal will be split into a doublet ($1+1=2$).
- Methine Proton (H_β): This proton is coupled to the two diastereotopic methylene protons (H_α) and the three methyl protons (H_c). This complex coupling will result in a multiplet.
- Methylene Protons (H_α): These two protons are adjacent to the chiral center at C2, making them diastereotopic. They are coupled to the methine proton (H_β) and will likely appear as a complex multiplet, often a doublet of doublets.
- Aromatic Protons (H_e , H_p , H_a): The protons on the phenyl ring will show characteristic coupling patterns. The ortho- and meta-protons often appear as overlapping multiplets, while the para-proton may be resolved as a triplet.

Peak Assignment Summary

The following table summarizes the assigned signals in the ^1H NMR spectrum of **1-phenoxy-2-propanol**.

Proton Label	Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H _c	-CH ₃	~1.2	Doublet	3H
H ₉	-OH	Variable (~2.0-4.0)	Broad Singlet	1H
H _a	-O-CH ₂ -	~3.8	Doublet of Doublets	2H
H _β	-CH(OH)-	~4.1	Multiplet	1H
H _e , H _ρ , H _σ	Ar-H	~6.9-7.3	Multiplet	5H

Note: The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the carbon environments and valuable information about their electronic state.

Chemical Shift Interpretation

The electronegativity of the oxygen atoms plays a dominant role in determining the chemical shifts of the aliphatic carbons. Carbons directly bonded to an oxygen atom (C1 and C2) are significantly deshielded and appear downfield.^{[3][6]} The aromatic carbons appear in the 110-160 ppm range, with the ipso-carbon (the one attached to the ether oxygen) being the most downfield in this group due to the direct oxygen attachment. The methyl carbon (C3) is the most shielded aliphatic carbon and appears at the highest field (lowest ppm).

Peak Assignment Summary

The following table summarizes the assigned signals in the ¹³C NMR spectrum of **1-phenoxy-2-propanol**.^{[7][8]}

Carbon Label	Assignment	Chemical Shift (δ , ppm)
C3	-CH ₃	~17
C2	-CH(OH)-	~67
C1	-O-CH ₂ -	~73
C_meta	Ar-C (meta)	~121
C_para	Ar-C (para)	~129
C_ortho	Ar-C (ortho)	~115
C_ipso	Ar-C (ipso)	~158

Note: These are typical chemical shift values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively distinguish between CH, CH₂, and CH₃ carbons.

Conclusion: A Synthesized Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a self-validating confirmation of the structure of **1-phenoxy-2-propanol**. The ¹H NMR spectrum confirms the presence and connectivity of all proton groups through chemical shift, integration, and coupling patterns. The ¹³C NMR spectrum corroborates this structure by identifying the correct number of unique carbon environments. For an even higher level of confidence, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to explicitly map ¹H-¹H and ¹H-¹³C correlations, respectively, providing incontrovertible proof of the atomic connectivity. This rigorous, multi-faceted approach to spectral interpretation exemplifies the power of NMR spectroscopy in modern chemical analysis.

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